5-Methylhexa-3,4-dien-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50598-53-3 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
InChI |
InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h5H,1-3H3 |
InChI Key |
AWFOFXFLNRALMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC(=O)C)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 5 Methylhexa 3,4 Dien 2 One
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. In the context of 5-methylhexa-3,4-dien-2-one, these reactions provide pathways to complex cyclic and rearranged products.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comwikipedia.org Allenic ketones, such as this compound, can participate in these reactions as either the dienophile (the 2π-electron component) or, less commonly, as a diene equivalent (the 4π-electron component).
When acting as a dienophile, the reactivity of the allenic ketone is influenced by the electron-withdrawing nature of the carbonyl group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the allene (B1206475). lookchemmall.com This makes the reaction with electron-rich dienes more favorable. Theoretical studies on the Diels-Alder reactions of α-allenic ketones have shown that the reaction is of a neutral electron demand type and that reactivity, as well as regio- and stereoselectivity, can be predicted using Frontier Molecular Orbital (FMO) theory. lookchemmall.com The presence of substituents on the allene moiety can also influence the reactivity, with alkyl groups affecting the FMO energy levels. lookchemmall.com
Intramolecular Diels-Alder (IMDA) reactions of allenic ketones have been shown to be effective in constructing complex polycyclic systems. nih.gov For instance, an allenic ketone tethered to a furan (B31954) unit can undergo an IMDA reaction to generate oxatricyclic systems in high yield, with the stereochemistry of the allene being transferred to the product. nih.gov
While less common, allenic ketones can also function as diene equivalents. In these cases, the allene system provides the 4π electrons for the cycloaddition.
Table 1: Examples of Diels-Alder Reactions with Allenic Ketones
| Diene | Dienophile | Product Type | Reference |
| Furan-tethered allene | Internal alkene | Oxatricyclic system | nih.gov |
| Cyclopentadiene | Allenic ketone | Bicyclic ketone | lookchemmall.com |
| Simple acyclic dienes | α,β-Unsaturated ketones | Cyclohexenyl ketones | princeton.edu |
Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org In allene-ketone systems, several types of sigmatropic rearrangements are possible, leading to structurally diverse products.
The Cope rearrangement is a ucalgary.caucalgary.ca-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgyoutube.comyoutube.com While this compound itself is not a 1,5-diene, derivatives of allenic alcohols can undergo a related transformation known as the oxy-Cope rearrangement. In this reaction, a 1,5-dien-3-ol rearranges to form an enol, which then tautomerizes to a ketone. wikipedia.orgorganic-chemistry.orglibretexts.org The anionic oxy-Cope rearrangement, where the alcohol is deprotonated to an alkoxide, proceeds at a much faster rate. organic-chemistry.org Studies on base-catalyzed allenic oxy-Cope rearrangements have demonstrated their utility in the synthesis of functionalized bicyclic and other complex ring systems. acs.org
princeton.eduprinceton.edu-Sigmatropic rearrangements are less common but can occur in appropriately substituted systems. These reactions involve the migration of a sigma bond across a system of five atoms on each side of the bond. youtube.com
Table 2: Key Features of Sigmatropic Rearrangements in Allene-Ketone Related Systems
| Rearrangement Type | Key Feature | Driving Force | Reference |
| Oxy-Cope | Presence of a hydroxyl group at C3 of a 1,5-diene system | Formation of a stable carbonyl group via enol tautomerization | wikipedia.orgorganic-chemistry.org |
| Anionic Oxy-Cope | Deprotonation of the hydroxyl group | Enhanced reaction rate due to the oxy-anion | organic-chemistry.orgyoutube.com |
| Allenic Oxy-Cope | An allene is part of the rearranging system | Formation of functionalized cyclic systems | acs.org |
Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated π-system, with the creation of a new sigma bond. wikipedia.org The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules and can be predicted by considering the symmetry of the frontier molecular orbitals. masterorganicchemistry.comyoutube.com
Divinyl ketones are known to undergo a 4π electrocyclization in the Nazarov cyclization to form cyclopentenones. wikipedia.orglibretexts.org While this compound is not a divinyl ketone, it can be envisioned that under certain conditions or after isomerization, it could potentially undergo electrocyclic ring closure. For instance, isomerization to a conjugated dienone like 5-methylhexa-1,4-dien-3-one (B176598) could open up pathways for electrocyclization. lookchem.com The stereochemistry of the electrocyclization (conrotatory or disrotatory) depends on whether the reaction is induced thermally or photochemically. wikipedia.orgmasterorganicchemistry.com
Addition Reactions to the Allene and Carbonyl Moieties
The presence of both a cumulative double bond system (allene) and a carbonyl group makes this compound susceptible to both nucleophilic and electrophilic attack at various positions.
Nucleophiles can add to either the carbonyl carbon or one of the sp-hybridized carbons of the allene. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
Addition to the Carbonyl Group: Strong, non-basic nucleophiles like organolithium reagents may add directly to the carbonyl carbon in a 1,2-addition fashion, yielding a tertiary alcohol after workup.
Conjugate Addition (1,4- and 1,6-addition): Softer nucleophiles, such as organocuprates (Gilman reagents), tend to undergo conjugate addition. ucalgary.cachemistrysteps.comorganicchemistrytutor.com In the case of α,β-unsaturated ketones, this is a 1,4-addition. For a dienone system, a 1,6-addition is also possible. With an allenic ketone, the attack can occur at the central carbon of the allene (C4), leading to an enolate intermediate which can then be protonated or alkylated. chemistrysteps.com Organocuprates are particularly useful as they are generally unreactive towards ketones, allowing for selective addition to the unsaturated system. chemistrysteps.comorganicchemistrytutor.comlibretexts.org
Hydride Reduction: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a secondary alcohol. The allene moiety may or may not be reduced depending on the reagent and reaction conditions.
The electron-rich double bonds of the allene moiety are susceptible to attack by electrophiles.
Halogenation: The reaction of ketones with halogens (e.g., Br₂) in the presence of an acid catalyst typically results in the formation of an α-haloketone. chemtube3d.commasterorganicchemistry.comlibretexts.org The reaction proceeds through an enol intermediate. masterorganicchemistry.com For an allenic ketone, electrophilic addition of a halogen to the allene is also a possible pathway. The regioselectivity of this addition would be influenced by the electronic effects of the ketone group. In acidic media, halogenation of unsymmetrical ketones generally occurs at the more substituted α-carbon. wikipedia.org In contrast, under basic conditions, halogenation often occurs at the less substituted α-carbon. wikipedia.orgchemtube3d.com
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the allene can also occur. The regioselectivity of this addition is expected to follow Markovnikov's rule, with the proton adding to the carbon that results in the more stable carbocation. The presence of the electron-withdrawing ketone group will influence the stability of the intermediate carbocation.
Radical Addition Processes
The allene moiety in this compound is susceptible to radical addition reactions. Thiyl radicals, for instance, can add to the allenic system. acs.orgacs.org This type of reaction, known as a thiol-ene reaction, typically proceeds via a free-radical chain mechanism. fiveable.me The process is initiated by the formation of a thiyl radical (RS•) from a thiol (R-SH), often through photolysis or thermolysis in the presence of a radical initiator. fiveable.mewikipedia.org This thiyl radical then adds to one of the double bonds of the allene.
The regioselectivity of the addition is influenced by steric and electronic factors. The addition of the thiyl radical to the central carbon of the allene would lead to a stabilized vinyl radical. However, addition to one of the terminal carbons is also possible. Following the initial addition, the resulting carbon-centered radical can then abstract a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. fiveable.me These reactions are known for their high efficiency and stereoselectivity, often proceeding with anti-Markovnikov regiochemistry. wikipedia.org
The reversibility of the thiol-ene radical addition can also be utilized for cis-trans isomerization of the double bonds within the resulting product. wikipedia.org The intermediate carbon-centered radical allows for free rotation around the newly formed single bond, and the subsequent hydrogen abstraction determines the final stereochemistry. wikipedia.org
Cycloaddition Chemistry Beyond Diels-Alder
[2+2] Cycloadditions
Allenes like this compound are excellent substrates for [2+2] cycloaddition reactions, providing a direct route to cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. rsc.orgrsc.org These reactions can be induced thermally, photochemically, or through microwave irradiation. rsc.orgrsc.org While thermal [2+2] cycloadditions are formally forbidden by the Woodward-Hoffmann rules for a concerted pathway, they can proceed through a stepwise mechanism involving diradical intermediates. rsc.orgbg.ac.rs
Photochemical [2+2] cycloadditions, often sensitized, provide an alternative pathway to these four-membered rings. researchgate.netresearchgate.net For instance, the de Mayo reaction involves the photochemical [2+2] cycloaddition of an enol with a double bond, which could be conceptually applied to the enol form of this compound. researchgate.net More recently, visible-light photocatalysis, using catalysts like iridium complexes, has emerged as a mild and efficient method for promoting intramolecular [2+2] cycloadditions of allenes. bg.ac.rs These reactions can exhibit high regio- and diastereoselectivity. rsc.orgrsc.orgbg.ac.rs For example, in some systems, the reaction specifically targets the distal double bond of the allene. bg.ac.rs The electronic nature of substituents can influence the reaction efficiency, with electron-donating groups sometimes enhancing the yield. bg.ac.rs
Table 1: Factors Influencing [2+2] Cycloadditions of Allenes
| Factor | Description | Reference |
| Reaction Conditions | Thermal, photochemical, or microwave-induced methods can be employed. | rsc.org, rsc.org |
| Mechanism | Thermal reactions often proceed stepwise via diradical intermediates. Photochemical reactions can be concerted or stepwise. | bg.ac.rs, rsc.org |
| Catalysis | Transition metals (e.g., iridium) can catalyze the reaction, often under mild, visible-light conditions. | bg.ac.rs |
| Regioselectivity | The choice of the double bond in the allene that reacts can be controlled by the reaction conditions and catalyst. | bg.ac.rs |
| Stereoselectivity | Intramolecular versions of the reaction often exhibit high diastereoselectivity. | rsc.org, rsc.org |
| Substituent Effects | Electron-donating groups can increase reaction efficiency, while electron-withdrawing groups may hinder it. | bg.ac.rs |
[3+2] Cycloadditions and 1,3-Dipolar Cycloadditions
This compound can also participate in [3+2] cycloadditions, which are a powerful tool for the synthesis of five-membered rings. wikipedia.orgnumberanalytics.com A prominent class of these reactions is the 1,3-dipolar cycloaddition, where the allene acts as the dipolarophile and reacts with a 1,3-dipole. wikipedia.org
Nitrile oxides are a type of 1,3-dipole that can react with allenes to form isoxazoles. youtube.com The regioselectivity of these cycloadditions can be influenced by steric factors. acs.org Similarly, nitrones can undergo [3+2] cycloaddition with allenes to yield isoxazolidines. acs.orgrsc.orgacs.orgwikipedia.org The regiochemistry of this reaction is also subject to steric control. acs.org Quantum chemical calculations have been used to predict the regioselectivity of these reactions, which is often in good agreement with experimental observations. rsc.org The reaction of nitrones with strained allenes has been studied, revealing a non-concerted, two-stage, one-step mechanism. rsc.org
Another important 1,3-dipole is the azide, which reacts with alkynes in the well-known Huisgen cycloaddition to form triazoles. youtube.com While the reaction with allenes is less common, it presents a potential pathway for heterocycle synthesis. The copper-catalyzed version of the azide-alkyne cycloaddition, often termed a "click reaction," is known for its high efficiency and regioselectivity. youtube.com
Intramolecular Cyclizations and Annulation Reactions
The structure of this compound, containing both an allene and a ketone, makes it a suitable precursor for various intramolecular cyclizations and annulation reactions. These reactions are valuable for constructing complex polycyclic systems.
One notable example is the Pauson-Khand reaction, a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nih.govwikipedia.org The allenic Pauson-Khand reaction (APKR) utilizes an allene in place of the alkene. orgsyn.orguwindsor.ca This reaction can be catalyzed by various transition metal complexes, including those of rhodium, molybdenum, and cobalt. nih.govorgsyn.org The choice of catalyst can influence the regioselectivity, determining which double bond of the allene participates in the cycloaddition. wikipedia.orgorgsyn.org For instance, rhodium(I) catalysts often favor reaction at the distal double bond of the allene, while molybdenum hexacarbonyl may favor the proximal double bond. orgsyn.org The intramolecular version of the APKR is a powerful method for constructing fused-ring cyclopentenones. orgsyn.org
Radical cyclizations also represent a significant pathway for the transformation of allenic ketones. For example, thiyl radical addition can initiate a cascade cyclization. nih.gov The initially formed carbon-centered radical can undergo intramolecular addition to another unsaturated part of the molecule, leading to the formation of a new ring. nih.gov These radical annulation reactions can provide access to polysubstituted cyclopentanes. researchgate.net
Table 2: Comparison of Intramolecular Cyclization Methods for Allenic Systems
| Reaction Type | Description | Key Features | Reference |
| Allenic Pauson-Khand Reaction (APKR) | A [2+2+1] cycloaddition of an allene, an alkyne unit (within the same molecule), and CO. | Catalyzed by transition metals (Rh, Mo, Co). Catalyst choice influences regioselectivity. Forms fused cyclopentenones. | orgsyn.org, uwindsor.ca |
| Radical Cyclization/Annulation | Initiated by radical addition (e.g., thiyl radical) followed by intramolecular cyclization. | Can form various ring sizes, often five-membered rings. Stereoselectivity can be predicted by models like the Beckwith-Schiesser-Houk transition state model. | nih.gov, researchgate.net |
Oxidation and Reduction Reactions
Catalytic Oxidation Processes (e.g., Ozonolysis and Hydroxyl Radical Formation)
The double bonds in this compound are susceptible to oxidative cleavage. Ozonolysis is a classic method for cleaving carbon-carbon double bonds. masterorganicchemistry.com Treatment of the allene with ozone, followed by a workup with a reducing agent (e.g., dimethyl sulfide) or an oxidizing agent (e.g., hydrogen peroxide), would lead to the formation of smaller carbonyl compounds and carboxylic acids.
Catalytic oxidation processes offer milder and more selective alternatives. nih.gov For instance, transition metal catalysts, such as those based on osmium or palladium, can be used for the oxidation of alkenes. youtube.comyoutube.com The Wacker oxidation, which typically converts terminal alkenes to methyl ketones using a palladium catalyst, could potentially be adapted for the oxidation of the allenic system. youtube.com The oxidation of allenes can also be achieved using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in electrochemical systems, which can lead to difunctionalized products. acs.org
In atmospheric chemistry, the reaction with hydroxyl radicals (•OH) is a major degradation pathway for unsaturated organic compounds. copernicus.orgnih.gov The •OH radical can add to the double bonds of this compound, initiating a series of reactions that lead to the formation of various oxygenated products. copernicus.org The subsequent addition of molecular oxygen to the resulting radical forms a peroxy radical, which can undergo further transformations. copernicus.orgwisc.edu The rate of these reactions is crucial for determining the atmospheric lifetime of the compound. nih.gov The reaction of •OH with α,β-unsaturated ketones generally proceeds via addition to the double bond or, to a lesser extent, by hydrogen abstraction. copernicus.org
Selective Reduction of Carbonyl and Allene Functions
The structure of this compound contains two primary reactive sites for reduction: the carbonyl group (ketone) and the allene moiety. The selective reduction of one functional group in the presence of the other is a significant challenge in organic synthesis, often requiring carefully chosen reagents and reaction conditions.
Common hydride-donating reagents, such as sodium borohydride (NaBH₄), are widely used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com In the case of an α,β-unsaturated ketone, NaBH₄ typically favors the 1,2-reduction of the carbonyl group over the 1,4-conjugate reduction of the double bond, especially under standard conditions in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comharvard.edu For this compound, this selectivity is expected to hold, leading primarily to the formation of the corresponding allenic alcohol, 5-Methylhexa-3,4-dien-2-ol. The allene functional group is generally less reactive towards NaBH₄ compared to the polarized carbonyl group. harvard.edu
Catalytic hydrogenation presents another important reduction method. libretexts.orgyoutube.comlibretexts.org This technique typically employs a metal catalyst (such as Palladium, Platinum, or Nickel) and hydrogen gas (H₂). The conditions of catalytic hydrogenation can be tuned to achieve different selectivities. Hydrogenation of ketone carbonyl groups is generally slower than that of carbon-carbon double or triple bonds. libretexts.org Therefore, under mild hydrogenation conditions, it might be possible to selectively reduce the allene moiety. However, it is often difficult to reduce a carbonyl group via hydrogenation without also saturating any present carbon-carbon multiple bonds. libretexts.org Vigorous conditions would likely lead to the reduction of both the allene and the carbonyl group, yielding the saturated alcohol, 5-methylhexan-2-ol.
The choice of catalyst and reaction conditions is crucial. For instance, certain catalysts exhibit high chemoselectivity. Asymmetric hydrogenation using chiral transition metal complexes, such as those based on Iridium or Rhodium, has been extensively developed for the enantioselective reduction of ketones, offering a pathway to chiral alcohols. nih.govwikipedia.org The application of such catalysts could potentially afford chiral 5-Methylhexa-3,4-dien-2-ol.
Below is a table summarizing the expected outcomes for the selective reduction of this compound.
Table 1: Selective Reduction of this compound
| Reagent/Catalyst | Target Functionality | Expected Major Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Carbonyl | 5-Methylhexa-3,4-dien-2-ol |
| Catalytic Hydrogenation (e.g., H₂/Pd) (Vigorous) | Carbonyl and Allene | 5-Methylhexan-2-ol |
Isomerization Pathways of this compound
Allenic ketones are known to undergo various isomerization reactions, driven by the formation of more thermodynamically stable products. These transformations can be induced by heat or catalyzed by acids, bases, or transition metals.
Thermal and Catalytic Isomerizations
Thermally induced rearrangements of allenyl ketones can lead to the formation of conjugated diene systems or cyclic products. nih.gov For this compound, a thermal isomerization could potentially yield conjugated isomers like (3E,5E)-5-methylhexa-3,5-dien-2-one or (3Z,5E)-5-methylhexa-3,5-dien-2-one through a 1,3-hydrogen shift.
Transition metal catalysis offers a versatile and often more selective approach to isomerization. rsc.org Catalysts based on gold, silver, copper, platinum, and iron have been shown to effectively promote the cycloisomerization of allenyl ketones to form substituted furans. nih.govacs.org In the case of this compound, a metal-catalyzed cycloisomerization would be expected to produce 2,5-dimethyl-3-ethylfuran. This transformation is a powerful method for constructing highly substituted furan rings from acyclic precursors.
Base-catalyzed isomerization is another important pathway. acs.orgyoutube.com The presence of a base can facilitate the deprotonation at a carbon adjacent to the carbonyl group (the α-carbon) to form an enolate. This process can lead to the equilibration of isomers. For this compound, a base could catalyze its isomerization to the more stable conjugated dienone, 5-methylhexa-3,5-dien-2-one.
The following table outlines the potential isomerization products of this compound under different conditions.
Table 2: Isomerization of this compound
| Condition | Type | Expected Product(s) |
|---|---|---|
| Thermal (Heat) | Rearrangement | 5-Methylhexa-3,5-dien-2-one |
| Metal Catalyst (e.g., Au, Ag, Cu) | Cycloisomerization | 2,5-Dimethyl-3-ethylfuran |
Mechanistic Studies of Isomerization Processes
The mechanisms of these isomerization reactions have been the subject of considerable study.
The metal-catalyzed cycloisomerization of allenyl ketones into furans is proposed to proceed through several potential pathways. nih.gov One common mechanism involves the activation of the allene by a π-philic metal catalyst (like Au(I) or Ag(I)). This coordination makes the central carbon of the allene electrophilic, prompting a nucleophilic attack from the carbonyl oxygen. The resulting cyclic intermediate can then undergo further rearrangement, such as a nih.govnih.gov-alkyl or nih.govnih.gov-hydride shift, followed by elimination of the metal catalyst to yield the furan ring. nih.gov Another proposed pathway involves the Lewis acidic metal catalyst activating the carbonyl group, which facilitates a cyclization cascade.
Base-catalyzed isomerizations typically proceed via an enolate intermediate. youtube.comyoutube.com A base removes a proton from the α-carbon (C2 in this case is not possible, but from the methyl group at C5 is), creating a resonance-stabilized enolate. Reprotonation of this intermediate can occur at different positions, leading to an isomeric product. For this compound, deprotonation at the C-5 methyl group followed by reprotonation could lead to the conjugated dienone. The stereospecificity of such isomerizations can sometimes be controlled through ion-pairing effects, where the counter-ion of the base influences the direction of proton transfer. acs.org
The mechanism for the isomerization of alkenes catalyzed by transition metals often involves either a metal-hydride insertion-elimination sequence or a π-allyl intermediate. mdpi.comlibretexts.org In the context of an allenic ketone, a similar pathway could be envisioned where a metal hydride adds across one of the double bonds of the allene, followed by elimination to form a conjugated diene system.
Mechanistic Investigations of Reactions Involving 5 Methylhexa 3,4 Dien 2 One
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies are a powerful tool for elucidating reaction mechanisms, providing quantitative data on how reaction rates are affected by changes in concentration, temperature, and other parameters. While specific kinetic data for reactions of 5-Methylhexa-3,4-dien-2-one are not extensively documented in dedicated studies, valuable insights can be drawn from analogous systems, such as the hydroalkylation of 1,3-enynes with ketones, which leads to the formation of β-allenyl ketones. nih.gov
The cyclization of enyne-allenes, another reaction class relevant to the reactivity of this compound, has been investigated using kinetic isotope effects. These studies have provided evidence for highly asynchronous transition states, bordering between concerted and stepwise pathways. The magnitude of the kinetic isotope effect can vary depending on the substitution pattern of the allene (B1206475), indicating a nuanced interplay of electronic and steric factors in determining the reaction mechanism.
A kinetic analysis of enzyme assays involving spontaneous cyclization/elimination reactions has also been conducted, which could be conceptually relevant to intramolecular reactions of functionalized derivatives of this compound. nih.gov Such analyses help in understanding and predicting any lag period in the reaction, which is a characteristic of multi-step processes where a non-enzymatic step follows the initial enzymatic transformation. nih.gov
| Reaction Type | Catalyst System | Key Kinetic Finding | Reference |
| Hydroalkylation of 1,3-enynes with ketones | Pd(0)Senphos/B(C₆F₅)₃/NR₃ | Rate-determining outer-sphere proton transfer | nih.gov |
| Cyclization of enyne-allenes | Thermal | KIE suggests a highly asynchronous transition state |
Note: This table presents data from analogous reactions to provide a framework for understanding potential kinetic aspects of reactions involving this compound.
Intermediates and Transition State Analysis
The transient species that are formed and consumed during a chemical reaction, known as intermediates and transition states, are at the heart of mechanistic chemistry. For reactions involving this compound, understanding these fleeting structures is key to explaining the observed product distributions and stereochemical outcomes.
In the context of metal-catalyzed reactions, the nature of the intermediates is often dictated by the metal center. For example, in palladium-catalyzed reactions of allenes, various intermediates such as π-allyl palladium complexes are commonly proposed. nih.gov In the cooperative catalysis for allene synthesis, an outer-sphere oxidative addition adduct has been identified as an off-cycle resting state. nih.gov
Theoretical calculations, particularly DFT, have become an indispensable tool for probing the structures and energies of intermediates and transition states that are often too short-lived to be observed experimentally. For the C2-C6 cyclization of enyne-allenes, DFT calculations have been used to locate a highly asynchronous transition structure for a concerted ene reaction. acs.org Interestingly, these calculations were unable to locate a transition structure for the formation of a diradical intermediate, suggesting that the concerted and stepwise pathways are closely related energetically and geometrically. acs.org
The concept of a "broad transition state zone" has been proposed for such reactions, where the transition state is not a single, well-defined point on the potential energy surface but rather a flatter region. comporgchem.com Trajectories of the reacting molecules can traverse different parts of this zone, leading to a mixture of concerted and stepwise character, and ultimately influencing the product distribution. comporgchem.com
Rearrangement reactions, which are plausible for a molecule like this compound, often proceed through characteristic intermediates. For instance, the Wolff rearrangement of α-diazoketones, which can be analogous to certain transformations of allenic ketones, proceeds through a ketene (B1206846) intermediate. libretexts.org Similarly, the Baeyer-Villager rearrangement of ketones involves a tetrahedral intermediate formed by the addition of a peracid. libretexts.org
| Reaction Class | Proposed Intermediate(s) | Key Transition State Feature(s) | Reference |
| Pd-catalyzed allenylation | π-allyl palladium complex | - | nih.gov |
| Enyne-allene cyclization | Diradical (stepwise), Concerted pathway | Asynchronous, "Broad transition state zone" | acs.orgcomporgchem.com |
| Wolff Rearrangement | Ketene | - | libretexts.org |
| Baeyer-Villager Rearrangement | Tetrahedral intermediate (Criegee intermediate) | Migratory aptitude of substituents | libretexts.org |
Note: This table highlights intermediates and transition state characteristics from related reaction classes to infer potential mechanistic pathways for this compound.
Role of Catalysts and Reagents in Directing Reactivity and Selectivity
Catalysts and reagents play a paramount role in controlling the outcome of chemical reactions involving polyfunctional molecules like this compound. By providing alternative reaction pathways with lower activation energies, catalysts can enhance reaction rates and, more importantly, direct the reaction towards a specific product, a phenomenon known as selectivity.
A wide array of transition metal catalysts, including those based on palladium, rhodium, copper, and gold, have been employed in reactions of allenes. nih.govnih.govresearchgate.netnih.gov For instance, in the hydroalkylation of 1,3-enynes with ketones, a cooperative catalytic system of a palladium(0) complex, a Lewis acid (B(C₆F₅)₃), and an amine base was found to be highly effective. nih.gov The choice of ligand on the palladium center was also crucial for achieving high yields. nih.gov
Lewis acids are also known to promote cycloaddition reactions of allenes. acs.org In the context of this compound, a Lewis acid could activate the carbonyl group, making it more susceptible to nucleophilic attack, or interact with the allene moiety to facilitate cyclization reactions.
Furthermore, the nature of the reagent can completely alter the reaction course. For example, in the K₂CO₃-catalyzed 1,4-addition of diethyl malonate to 1,2-allenic ketones, the substitution pattern on the allene dictates whether the product is a β,γ-unsaturated enone with a migrated or unmigrated double bond. acs.orgacs.org This highlights the subtle interplay between the substrate structure and the reagent in determining the reaction outcome.
In radical reactions of allenes, the chemo-, regio-, and stereoselectivity of the radical attack are influenced by factors such as the nature of the attacking radical, the substitution pattern of the allene, and the reaction conditions. acs.org For a molecule like this compound, these factors would determine which of the double bonds or the carbonyl group would be the primary site of radical addition.
| Catalyst/Reagent | Reaction Type | Role | Reference |
| Pd(0)/Lewis Acid/Base | Hydroalkylation | Cooperative catalysis, rate enhancement | nih.gov |
| Lewis Acids | Cycloaddition | Activation of allene or carbonyl | acs.org |
| K₂CO₃ | 1,4-Addition | Base catalysis, directing selectivity | acs.orgacs.org |
| Radical Initiators | Radical Addition | Generation of reactive radical species | acs.org |
| Gold Catalysts | Cycloisomerization | π-acid catalysis | researchgate.net |
Note: This table provides examples of how different catalysts and reagents can influence reactions of related allenic and ketonic compounds, suggesting potential avenues for controlling the reactivity of this compound.
Stereochemical Considerations in the Chemistry of 5 Methylhexa 3,4 Dien 2 One
Axial Chirality of the Allene (B1206475) System in 5-Methylhexa-3,4-dien-2-one
The defining stereochemical feature of this compound is the axial chirality arising from the non-planar arrangement of substituents around the C3=C4=C5 allene core. In allenes, the two π-systems of the adjacent double bonds are orthogonal to each other. acs.orguou.ac.in This perpendicular arrangement forces the substituents on the terminal carbons of the allene to lie in perpendicular planes.
For an allene to be chiral, the substituents on each of the terminal carbons must be different. In the case of this compound, the C3 carbon is substituted with a hydrogen atom and an acetyl group (-COCH₃), while the C5 carbon bears a methyl group (-CH₃) and another hydrogen atom. Since both terminal carbons have two different substituents, this compound is a chiral molecule and can exist as a pair of enantiomers, despite the absence of a traditional stereocenter. uou.ac.inillinois.edu This type of stereoisomerism is termed axial chirality. acs.orgrsc.org The non-superimposable mirror images are designated as (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules applied to the groups along the chiral axis.
The unique three-dimensional structure imparted by the allenic bond system makes these molecules valuable building blocks in asymmetric synthesis, with their chirality influencing the stereochemical outcome of subsequent reactions. rsc.org
Enantioselective Transformations of Allene Ketones
The development of catalytic asymmetric methods for the synthesis and transformation of chiral allenes is a significant area of research, as these motifs are present in numerous natural products and biologically active compounds. rsc.orgrsc.org While specific enantioselective transformations of this compound are not extensively documented, a variety of powerful catalytic systems have been developed for the broader class of allene ketones. These methods often rely on the use of chiral catalysts to control the formation of one enantiomer over the other.
Several catalytic strategies have proven effective in the enantioselective synthesis and transformation of allenes and allenic ketones:
Chiral Phosphoric Acid (CPA) Catalysis: CPAs have emerged as powerful catalysts for a range of asymmetric transformations. They can be utilized in the synthesis of axially chiral allenes through reactions such as the asymmetric 1,6-conjugate addition of nucleophiles to alkynyl imine methides, which are generated in situ from propargylic alcohols. acs.org This approach allows for the construction of highly enantioenriched tetrasubstituted allenes. acs.org
Transition Metal Catalysis: Palladium and rhodium complexes are widely used in the asymmetric synthesis of allenes. illinois.edunih.gov For instance, the palladium-catalyzed hydroamination of conjugated enynes can produce chiral allenes. nih.gov By employing specifically designed chiral ligands, such as electron-poor ferrocenyl-PHOX ligands, enantioselective hydroamination can be achieved. nih.gov Rhodium-catalyzed 1,6-addition of arylboronic acids to 1,3-enynamides is another effective method for producing tetrasubstituted allenes with high enantioselectivity. illinois.edu
Phosphine (B1218219) Catalysis: Chiral phosphines can catalyze the enantioselective annulation reactions of allenic ketones. For example, a dielectrophilic allenic ketone can undergo a [4+2] annulation with a dinucleophile, such as 3,3'-bisoxindoles, in the presence of a chiral phosphine catalyst to create two contiguous quaternary stereogenic centers with high enantioselectivity. acs.org
The table below summarizes some of the key catalytic systems employed in the enantioselective transformations of allene ketones and related compounds.
| Catalytic System | Reaction Type | Key Features |
| Chiral Phosphoric Acid (CPA) | 1,6-Conjugate Addition | In situ generation of reactive intermediates; high yields and enantioselectivity for tetrasubstituted allenes. acs.org |
| Palladium/Chiral Ligand | Hydroamination of Enynes | Atom-economical C-N bond formation; catalyst design is crucial to overcome reversibility and achieve high enantioselectivity. nih.gov |
| Rhodium/Chiral Ligand | 1,6-Addition to Enynamides | Tolerates a variety of aryl groups; provides access to other functional groups through the use of Weinreb amides. illinois.edu |
| Chiral Phosphine | [4+2] Annulation | Utilizes dielectrophilic allenic ketones; allows for the construction of complex spirocyclic structures with multiple stereocenters. acs.org |
Diastereoselective Reactions
In addition to enantioselectivity, diastereoselectivity is a critical consideration in the reactions of allene ketones, particularly when new stereocenters are formed in the presence of the existing axial chirality. The inherent chirality of the allene can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.
A notable example of a diastereoselective reaction involving an allenic ketone is the α-allylic allenylation of β-ketocarbonyls. In this type of reaction, a synergistic catalytic system, such as a combination of a palladium catalyst and a chiral primary amine, can be used to control the formation of products with non-adjacent axial and central stereogenic centers with high levels of diastereo- and enantioselectivity. nih.gov By carefully selecting the configuration of the chiral amine catalyst and the ligand on the palladium catalyst, it is possible to achieve diastereodivergence, providing access to any of the four possible diastereoisomers. nih.gov
Furthermore, the [4+2] annulation of allenic ketones with dinucleophiles, as mentioned earlier, not only proceeds with high enantioselectivity but also with high diastereoselectivity, leading to the formation of a single diastereomer containing two new contiguous quaternary stereocenters. acs.org The stereochemical outcome is dictated by the geometry of the transition state, which is influenced by the chiral catalyst and the substrates.
These examples highlight the potential of the chiral axis of an allene ketone to influence the stereochemical outcome of reactions at other sites within the molecule, making them valuable substrates for the stereocontrolled synthesis of complex molecular architectures.
Advanced Spectroscopic Characterization Methodologies in Allene Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Allene (B1206475) Systems (e.g., ¹H, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon skeleton and the chemical environment of protons. For an allenic ketone like 5-Methylhexa-3,4-dien-2-one, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, offer a complete picture of its molecular architecture.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the acetyl group (H-1) would likely appear as a singlet in the range of δ 2.1-2.3 ppm. The methine proton (H-5) adjacent to the isopropyl group would be a multiplet, likely a septet, due to coupling with the six equivalent methyl protons of the isopropyl group, and its chemical shift would be influenced by the adjacent allene. The allenic proton (H-3) would resonate in the characteristic region for such protons, typically between δ 5.0 and 6.0 ppm, and would likely appear as a doublet due to coupling with the H-5 proton. The two methyl groups of the isopropyl substituent (H-6) would likely be diastereotopic due to the chirality of the allene and could potentially show slightly different chemical shifts, appearing as two doublets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework. A key feature would be the signal for the central sp-hybridized carbon of the allene moiety (C-4), which is characteristically deshielded and appears at a very low field, typically in the range of δ 200-215 ppm. The terminal sp²-hybridized carbons of the allene (C-3 and C-5) would resonate in the olefinic region, generally between δ 85 and 100 ppm. The carbonyl carbon (C-2) of the ketone is also significantly deshielded and would be expected in the region of δ 190-210 ppm. The remaining aliphatic carbons would appear at higher fields.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are vital for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak between the allenic proton (H-3) and the methine proton (H-5) would confirm their adjacent positions. Similarly, a cross-peak between the H-5 proton and the isopropyl methyl protons (H-6) would establish that connectivity.
HMBC: The ¹H-¹³C HMBC spectrum is instrumental in identifying long-range (2- and 3-bond) correlations between protons and carbons. Key expected correlations for this compound would include:
A correlation between the methyl protons (H-1) and the carbonyl carbon (C-2).
Correlations between the allenic proton (H-3) and the carbonyl carbon (C-2) as well as the central allenic carbon (C-4).
Correlations between the methine proton (H-5) and the allenic carbons (C-3 and C-4) and the isopropyl methyl carbons (C-6).
These 2D NMR techniques, in conjunction with 1D spectra, allow for a complete and confident structural assignment of this compound.
Interactive Data Table: Expected NMR Data for this compound
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~2.2 (s, 3H) | ~25-30 | - | C2 |
| 2 | - | ~195-205 | - | - |
| 3 | ~5.5 (d, 1H) | ~90-100 | H5 | C2, C4, C5 |
| 4 | - | ~205-215 | - | - |
| 5 | ~2.8 (m, 1H) | ~95-105 | H3, H6 | C3, C4, C6 |
| 6 | ~1.1 (d, 6H) | ~20-25 | H5 | C5 |
Infrared (IR) Spectroscopy for Allene and Ketone Functional Groups (e.g., C=C=C and C=O stretches)
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups in a molecule. For this compound, the IR spectrum would be characterized by the distinct stretching vibrations of the allene and ketone functionalities.
The most diagnostic absorption for the allene group is the asymmetric C=C=C stretching vibration, which typically appears as a sharp and often intense band in the region of 1950-1980 cm⁻¹. The presence of a strong absorption in this region is a clear indication of an allenic system.
The ketone functional group is readily identified by its strong C=O stretching absorption. For an α,β-unsaturated ketone like this compound, where the carbonyl is conjugated with the allene system, this band is expected to appear at a lower frequency compared to a saturated ketone, typically in the range of 1670-1690 cm⁻¹. This shift to lower wavenumber is due to the delocalization of π-electron density, which weakens the C=O bond.
Other notable absorptions would include C-H stretching vibrations from the methyl and isopropyl groups in the 2850-3000 cm⁻¹ region and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Allene | Asymmetric C=C=C Stretch | 1950-1980 | Medium to Strong |
| Ketone | C=O Stretch | 1670-1690 | Strong |
| Alkyl | C-H Stretch | 2850-3000 | Medium |
| Alkyl | C-H Bend | ~1375, ~1465 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₇H₁₀O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern can provide valuable structural information. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement.
α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:
Cleavage of the C1-C2 bond to lose a methyl radical (•CH₃), resulting in an acylium ion at m/z [M-15]⁺.
Cleavage of the C2-C3 bond to lose the allenyl radical, which could lead to an acylium ion at m/z 43 ([CH₃CO]⁺). This is often a very prominent peak in the mass spectra of methyl ketones.
McLafferty Rearrangement: This rearrangement is common in ketones with a γ-hydrogen atom. However, in this compound, there are no γ-hydrogens on a saturated carbon chain, so a classical McLafferty rearrangement is not expected to be a major fragmentation pathway.
Other potential fragmentations could involve cleavages within the allenic system and the isopropyl group. The analysis of these fragment ions helps to piece together the structure of the original molecule.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 110 | [C₇H₁₀O]⁺˙ | Molecular Ion |
| 95 | [C₆H₇O]⁺ | α-cleavage (loss of •CH₃) |
| 67 | [C₅H₇]⁺ | Cleavage of the C2-C3 bond |
| 43 | [C₂H₃O]⁺ | α-cleavage (formation of acetyl cation) |
Chiroptical Spectroscopies (e.g., VCD, ORD, CD) for Chiral Allene Characterization
This compound is a chiral molecule due to the presence of the disubstituted allene, which creates a chiral axis. Chiroptical spectroscopy techniques are essential for characterizing the stereochemistry of such compounds, providing information about their absolute configuration.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectrum provides stereochemical information based on the vibrational transitions of the molecule. For this compound, the VCD signals associated with the asymmetric C=C=C stretching mode of the allene and the C=O stretching mode of the ketone would be particularly informative for determining the absolute configuration of the chiral axis.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. These techniques probe the electronic transitions of the chiral molecule. The allene chromophore itself, as well as the n→π* and π→π* transitions of the conjugated ketone, would give rise to characteristic Cotton effects in the ORD and CD spectra. The signs and magnitudes of these Cotton effects can be correlated with the absolute configuration of the allene through empirical rules or by comparison with quantum chemical calculations.
The combination of these chiroptical techniques provides a powerful and reliable method for the stereochemical elucidation of chiral allenes like this compound.
Theoretical and Computational Studies of 5 Methylhexa 3,4 Dien 2 One
Quantum Chemical Calculations on Electronic Structure and Bonding
Currently, there are no specific published quantum chemical calculations detailing the electronic structure and bonding of 5-Methylhexa-3,4-dien-2-one. Such studies are crucial for understanding the fundamental properties of a molecule. Typically, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to determine key electronic features.
For a molecule like this compound, these calculations would provide insights into:
Molecular Geometry: The optimized three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Charge Distribution: The partial atomic charges on each atom, which would indicate the electrophilic and nucleophilic sites within the molecule. The presence of the carbonyl group and the allene (B1206475) moiety would lead to a complex electronic landscape.
Molecular Orbitals: The energy levels and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding its reactivity.
Computational Modeling of Reaction Mechanisms and Energy Landscapes
The reaction mechanisms and energy landscapes of this compound have not been specifically modeled in the available literature. Computational modeling is a powerful tool to elucidate the pathways of chemical reactions, identify transition states, and calculate activation energies.
For this compound, computational modeling could be used to investigate various reactions, such as:
Nucleophilic Addition: The addition of nucleophiles to the electrophilic centers of the molecule, which could occur at the carbonyl carbon or at the central carbon of the allene.
Cycloaddition Reactions: The participation of the allene moiety in pericyclic reactions, for which computational studies could predict the feasibility and stereochemical outcomes.
Rearrangement Reactions: The potential for the allenic ketone to undergo rearrangements to form more stable isomers.
General computational studies on other allenic ketones have shown that these molecules can undergo a variety of complex reactions, and the specific substitution pattern, as in this compound, would be expected to have a significant impact on the reaction pathways and energy barriers.
Prediction of Spectroscopic Parameters and Conformational Analysis
There are no published predictions of spectroscopic parameters or detailed conformational analyses for this compound. Computational methods are frequently used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.
The types of spectroscopic parameters that could be predicted for this compound include:
Infrared (IR) Spectra: Calculation of vibrational frequencies would help in assigning the characteristic peaks in an experimental IR spectrum, such as the C=O and C=C=C stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectra: Prediction of 1H and 13C chemical shifts and coupling constants would be invaluable for structural elucidation.
UV-Vis Spectra: Calculation of electronic transitions would provide information about the absorption of light and the electronic structure of the molecule.
Furthermore, a conformational analysis would be necessary to identify the most stable conformers of this compound and their relative energies. The rotation around the single bonds in the molecule would lead to different spatial arrangements of the atoms, and computational methods could map out the potential energy surface to find the global and local minima.
Frontier Molecular Orbital Theory Applications to Allene Reactivity
While Frontier Molecular Orbital (FMO) theory is a well-established framework for understanding chemical reactivity, its specific application to this compound has not been documented. FMO theory focuses on the interaction between the HOMO of one reactant and the LUMO of another.
For this compound, an FMO analysis would involve:
Identifying the HOMO and LUMO: Determining the energy levels and spatial distribution of these frontier orbitals. The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity.
Predicting Reactivity: The shapes and energies of the HOMO and LUMO would be used to predict the regioselectivity and stereoselectivity of reactions. For example, in a reaction with a nucleophile, the attack would be expected to occur at the atomic center with the largest LUMO coefficient. In a reaction with an electrophile, the site of attack would be predicted by the largest HOMO coefficient.
General studies on allenic systems indicate that the HOMO and LUMO can be localized on different parts of the allene and adjacent functional groups, leading to diverse reactivity patterns. A specific FMO analysis of this compound would be necessary to make precise predictions about its chemical behavior.
The theoretical and computational study of This compound represents a significant unexplored area in computational organic chemistry. While the methodologies for such investigations are well-developed and have been applied to the broader class of allenic ketones, a dedicated study on this specific molecule is absent from the current scientific literature. The generation of data on its electronic structure, reaction mechanisms, spectroscopic properties, and frontier molecular orbitals would be a valuable contribution to the field, providing a deeper understanding of the interplay between the allene and ketone functionalities and paving the way for the rational design of new synthetic methodologies.
Applications of 5 Methylhexa 3,4 Dien 2 One in Complex Organic Synthesis
5-Methylhexa-3,4-dien-2-one as a Building Block for Heterocyclic Systems
There is no available research to detail the use of this compound in the synthesis of heterocyclic systems.
Construction of Carbocyclic Frameworks
No documented studies were found that utilize this compound for the construction of carbocyclic frameworks.
Contribution to Natural Product Synthesis and Analogues
A review of the literature did not reveal any instances of this compound being employed in the total synthesis of natural products or their analogues.
Development of Novel Functional Materials Precursors
There is no available information on the application of this compound as a precursor for the development of novel functional materials.
Future Research Directions and Emerging Trends
Catalytic Strategies for Sustainable Transformations
The development of sustainable chemical processes is a paramount goal in modern chemistry, and the synthesis and transformation of 5-Methylhexa-3,4-dien-2-one are poised to benefit from emerging catalytic strategies. Future research will likely focus on replacing classical stoichiometric reagents with more environmentally benign and efficient catalytic systems.
Palladium-catalyzed reactions have already shown great promise in the synthesis and functionalization of allenes. acs.orgdiva-portal.org Future work on this compound could involve the development of novel palladium catalysts for its stereoselective synthesis, allowing for the controlled formation of specific enantiomers. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key area of interest for making the synthesis of this and related allenic ketones more sustainable.
Furthermore, the exploration of earth-abundant metal catalysts, such as those based on iron, copper, and cobalt, is an emerging trend. acs.org These metals offer a more sustainable and cost-effective alternative to precious metals like palladium. Research into the application of these catalysts for the synthesis and transformation of this compound could lead to more economical and greener chemical processes. A key challenge in this area is achieving high levels of chemo-, regio-, and stereoselectivity.
| Catalytic Strategy | Potential Application for this compound | Research Focus |
| Palladium Catalysis | Asymmetric synthesis and functionalization | Development of new ligands for enhanced stereocontrol |
| Heterogeneous Catalysis | Sustainable production and purification | Design of robust and recyclable solid-supported catalysts |
| Earth-Abundant Metal Catalysis | Cost-effective and green synthesis | Exploration of iron, copper, and cobalt catalysts |
| Photoredox Catalysis | Mild and selective C-H functionalization | Light-driven transformations of the allene (B1206475) and ketone moieties |
Exploration of Bio-Inspired Reactions
Nature often provides elegant solutions to complex chemical transformations, and the field of bio-inspired chemistry seeks to emulate these processes. youtube.com For this compound, this could involve the use of enzymes or enzyme-mimicking catalysts to achieve highly selective reactions under mild conditions.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity and the ability to operate in aqueous environments. Future research could explore the use of enzymes, such as ketoreductases or ene-reductases, for the stereoselective reduction of the ketone or allene functionalities of this compound, providing access to a range of chiral building blocks. The investigation of carbonic anhydrase models for the activation of allenes presents another avenue for bio-inspired transformations. nih.gov
Inspired by natural product biosynthesis, researchers may also explore cascade reactions that can rapidly build molecular complexity from simple starting materials. nih.gov A potential future direction for this compound is its use as a substrate in bio-inspired cascade reactions to generate complex heterocyclic or carbocyclic structures.
| Bio-Inspired Approach | Potential Application for this compound | Research Focus |
| Enzymatic Catalysis | Stereoselective synthesis of chiral derivatives | Screening and engineering of enzymes like ketoreductases |
| Biomimetic Catalysis | Activation and transformation under mild conditions | Development of synthetic catalysts that mimic enzyme active sites |
| Bio-inspired Cascade Reactions | Rapid construction of complex molecules | Design of multi-reaction sequences initiated by the allenic ketone |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. researchgate.net The integration of flow chemistry with automated synthesis platforms is a major trend that could significantly impact the future of chemical manufacturing. scribd.com
For this compound, flow chemistry could enable its safe and efficient production, particularly if hazardous reagents or intermediates are involved. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. nih.govresearchgate.net The synthesis of ketones, in general, has been shown to benefit from flow processes. acs.orgmdpi.com
Automated synthesis platforms, which combine robotics with flow chemistry, can accelerate the discovery and optimization of new reactions and processes. An automated system could be used to rapidly screen a wide range of catalysts and reaction conditions for the synthesis and derivatization of this compound, significantly speeding up the research and development process.
| Technology | Potential Application for this compound | Key Advantages |
| Flow Chemistry | Safe, scalable, and efficient synthesis | Improved heat and mass transfer, precise control over reaction conditions |
| Automated Synthesis | High-throughput screening and optimization | Rapid identification of optimal reaction parameters and catalysts |
| Integrated Systems | "End-to-end" synthesis and purification | Seamless production of the final product with minimal manual intervention |
Advanced Materials Science Applications
The unique structural and electronic properties of allenes make them attractive building blocks for advanced materials. researchgate.netwikipedia.org The axial chirality of appropriately substituted allenes can be harnessed to create materials with interesting chiroptical properties. The ketone group in this compound provides a handle for polymerization or for grafting onto other materials.
Future research could explore the incorporation of this compound into polymers. Depending on the polymerization strategy, this could lead to materials with novel thermal, mechanical, or optical properties. For instance, polymers containing the rigid allene backbone might exhibit enhanced thermal stability or unique liquid crystalline behavior.
Furthermore, the reactivity of the allenic ketone could be exploited to create functional materials. For example, it could be used to synthesize novel dyes, liquid crystals, or components for organic electronic devices. The development of new synthetic methods to access functionalized allenes is crucial for advancing their application in materials science. nih.gov
| Application Area | Potential Role of this compound | Desired Properties |
| Polymer Chemistry | Monomer for novel polymers | Enhanced thermal stability, specific optical activity |
| Liquid Crystals | Chiral dopant or core structure | Control over helical twisting power and phase behavior |
| Organic Electronics | Building block for functional molecules | Tunable electronic properties for use in semiconductors or emitters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
